Product packaging for Methyl azepane-4-carboxylate hydrochloride(Cat. No.:CAS No. 1383132-15-7)

Methyl azepane-4-carboxylate hydrochloride

Cat. No.: B1429305
CAS No.: 1383132-15-7
M. Wt: 193.67 g/mol
InChI Key: XRTUQTYCQFEQLS-UHFFFAOYSA-N
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Description

Methyl azepane-4-carboxylate hydrochloride is a seven-membered azepane ring derivative functionalized with a methyl ester group at the 4-position and a hydrochloride salt on the amine group. The hydrochloride salt enhances solubility in polar solvents, and the ester group contributes to reactivity in downstream chemical modifications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16ClNO2 B1429305 Methyl azepane-4-carboxylate hydrochloride CAS No. 1383132-15-7

Properties

IUPAC Name

methyl azepane-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-11-8(10)7-3-2-5-9-6-4-7;/h7,9H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRTUQTYCQFEQLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1383132-15-7
Record name methyl azepane-4-carboxylate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl azepane-4-carboxylate hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of azepane with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of automated reactors to control temperature and pressure, ensuring consistent product quality. The final product is usually obtained through crystallization and drying processes .

Chemical Reactions Analysis

Types of Reactions

Methyl azepane-4-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl azepane-4-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl azepane-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Key structural analogs include hydrochlorinated esters with varying ring sizes and substituents. Below is a detailed analysis:

Structural and Functional Group Comparisons

Table 1: Structural and Molecular Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Ring Size Functional Groups
Methyl azepane-4-carboxylate hydrochloride* C₈H₁₅NO₂·HCl 193.67 7-membered Ester, secondary amine hydrochloride
Methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride C₈H₁₅NO₂·HCl 193.67 5-membered Ester, tertiary amine hydrochloride
Methyl 1-(methylamino)cyclohexanecarboxylate hydrochloride C₉H₁₇NO₂·HCl 207.71 6-membered Ester, tertiary amine hydrochloride
KHG26792 (azetidine derivative) C₁₅H₁₉NO·HCl 265.78 4-membered Ether, hydrochloride
Yohimbine hydrochloride C₂₁H₂₆N₂O₃·HCl 390.91 Polycyclic Carboxylate ester, indole alkaloid

Notes:

  • Cyclopentane and cyclohexane derivatives (e.g., ) differ in ring strain and steric hindrance, influencing synthesis yields and stability.
  • KHG26792’s azetidine ring (4-membered) introduces significant strain, which may limit stability but enhance reactivity .


Key Observations :

  • The cyclopentane derivative’s synthesis achieved 78% yield via toluenesulfonate-mediated coupling in ethyl acetate . Similar methods may apply to azepane analogs, though yields may vary due to ring size.
  • NMR data for cyclopentane derivatives show distinct amine proton shifts (δ 9.18) and methyl ester signals (δ 3.79), which would differ in azepane analogs due to ring current effects .

Biological Activity

Methyl azepane-4-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Overview of this compound

This compound is characterized by its seven-membered azepane ring structure, which contributes to its unique chemical and biological properties. The compound is primarily studied for its potential as a pharmaceutical intermediate and its roles in various biochemical pathways.

Target Interactions

The compound acts as a ligand that interacts with specific enzymes and receptors, modulating their activities. It has been shown to influence:

  • Enzyme Activity : Methyl azepane-4-carboxylate can inhibit or activate enzymes depending on the context, particularly biotin-dependent carboxylases involved in fatty acid metabolism and cellular signaling pathways.
  • Cellular Signaling : The compound affects gene expression and cellular metabolism by modulating key metabolic enzymes such as acetyl-CoA carboxylase, crucial for fatty acid biosynthesis.

Pharmacokinetics

The pharmacokinetic profile of methyl azepane-4-carboxylate suggests that its bioavailability is critical for the efficacy of the synthesized derivatives. The compound's stability and interaction with molecular targets are influenced by environmental conditions during reactions.

Biological Activities

This compound has been investigated for several biological activities:

  • Antimicrobial Properties : Preliminary studies indicate potential antimicrobial effects, making it a candidate for drug development against various pathogens.
  • Antiviral Activity : Research is ongoing to explore its antiviral properties, particularly in the context of emerging viral diseases.
  • Anticancer Potential : Some derivatives synthesized from this compound have shown cytotoxic effects against cancer cell lines, indicating a possible role in cancer therapy .

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialExhibits activity against M. tuberculosis
AntiviralPotential activity against viral pathogens
AnticancerInduces apoptosis in hypopharyngeal tumor cells

Notable Research Applications

  • Enzyme Inhibition Studies : Research has demonstrated that methyl azepane-4-carboxylate can inhibit biotin-dependent carboxylases, which are essential for metabolic processes.
  • Synthesis of Derivatives : The compound serves as a building block for synthesizing non-fused N-aryl azepane derivatives, which have shown promising biological activities in preliminary tests.

Table 2: Comparison with Related Compounds

CompoundStructure TypeNotable Activities
Methyl piperidine-4-carboxylateSix-membered ringSimilar enzyme modulation
Azepane-4-carboxylic acidSeven-membered ringBasic structural comparison
HexahydroazepineFully saturatedDifferent pharmacological profiles

This compound stands out due to its unique seven-membered ring structure, which imparts distinct chemical properties compared to its six-membered counterparts like piperidine.

Q & A

Basic Research Questions

Q. What are the established synthesis routes for methyl azepane-4-carboxylate hydrochloride, and what methodological considerations are critical for reproducibility?

  • Answer : The compound is typically synthesized via alkylation or acylation of azepane derivatives. For example, methyl chloroformate reacts with azepane intermediates in the presence of a base (e.g., potassium carbonate) under reflux conditions . Purification via recrystallization or column chromatography is essential to isolate the hydrochloride salt. Key parameters include reaction temperature (60–80°C), solvent choice (e.g., dichloromethane or THF), and stoichiometric control to minimize byproducts like unreacted azepane or over-alkylated species .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm structural integrity, with characteristic peaks for the azepane ring (δ 1.5–2.5 ppm) and ester carbonyl (δ 165–170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z 206.12) and fragmentation patterns .
  • X-ray Crystallography : Used to resolve stereochemistry and confirm salt formation (HCl interaction with the amine group) .

Q. What safety protocols are mandated for handling this compound in laboratory settings?

  • Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, face shields, and lab coats to prevent skin/eye contact .
  • Engineering Controls : Fume hoods for volatile solvents and dust containment for solid-phase handling .
  • First Aid : Immediate eye rinsing (15+ minutes with water) and medical consultation for accidental ingestion due to potential systemic toxicity .

Advanced Research Questions

Q. How can researchers optimize reaction yields when scaling up this compound synthesis?

  • Answer :

  • Batch Reactor Design : Use jacketed reactors for precise temperature control during exothermic steps (e.g., methyl chloroformate addition) .
  • Catalyst Screening : Test alternatives to traditional bases (e.g., DBU vs. K2_2CO3_3) to enhance reaction kinetics .
  • In-line Analytics : Implement FTIR or HPLC monitoring to track intermediate formation and adjust reagent feed rates dynamically .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

  • Answer : Contradictions often arise from conformational flexibility in the azepane ring or salt-form variability. Solutions include:

  • Variable Temperature NMR : To assess dynamic rotational barriers and assign ambiguous peaks .
  • Computational Modeling : Density Functional Theory (DFT) simulations to predict 1^1H NMR shifts and compare with experimental data .
  • Co-crystallization Studies : To stabilize specific conformers and validate stereochemical assignments .

Q. How does the hydrochloride salt form influence the compound’s reactivity in medicinal chemistry applications?

  • Answer : The HCl salt improves aqueous solubility, critical for in vitro assays (e.g., enzyme inhibition studies). However, freebase generation (via neutralization) may be required for lipophilic target engagement. Comparative studies using salt vs. freebase forms can clarify pharmacokinetic trade-offs (e.g., LogP differences) .

Q. What impurities are commonly observed in this compound batches, and how are they quantified?

  • Answer : Typical impurities include:

  • Unreacted Azepane : Detected via GC-MS or LC-MS at retention times distinct from the product .
  • Hydrolysis Byproducts : Methyl ester hydrolysis to carboxylic acid derivatives, monitored by HPLC (e.g., C18 column, 0.1% TFA mobile phase) .
  • Chloride Counterion Variability : Ion chromatography to ensure stoichiometric HCl incorporation .

Methodological Tables

Table 1 : Key Analytical Parameters for this compound

TechniqueParametersReference
1^1H NMR400 MHz, DMSO-d6, δ 1.5–3.0 (azepane)
HRMSESI+, [M+H]+^+ = 206.12
X-ray CrystallographySpace group P21_1/c, Z = 4

Table 2 : Common Synthetic Byproducts and Mitigation Strategies

ByproductMitigation
Over-alkylated azepaneReduce methyl chloroformate stoichiometry
Hydrolyzed esterAnhydrous conditions, molecular sieves

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl azepane-4-carboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl azepane-4-carboxylate hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.